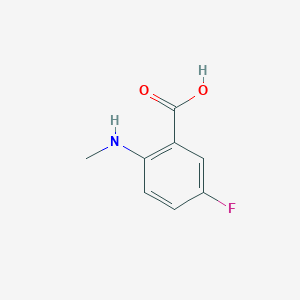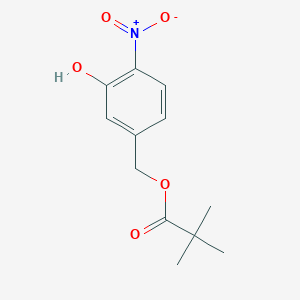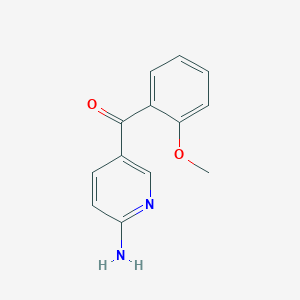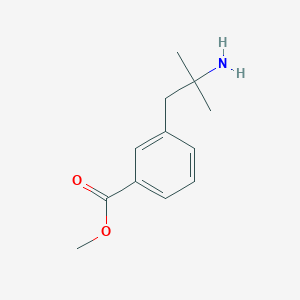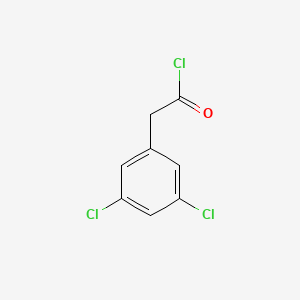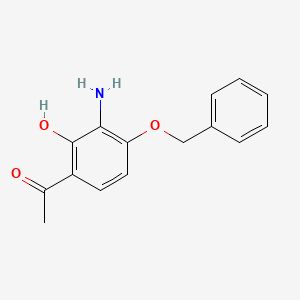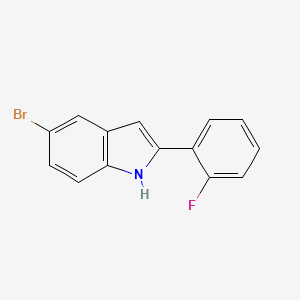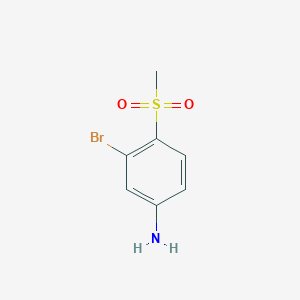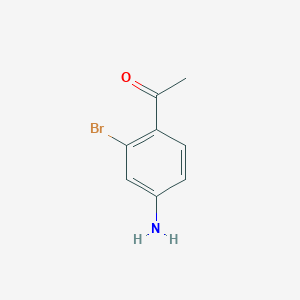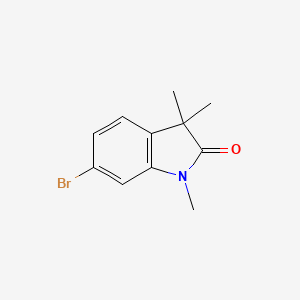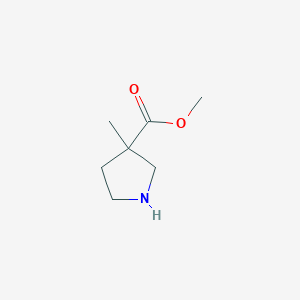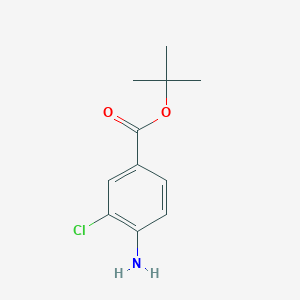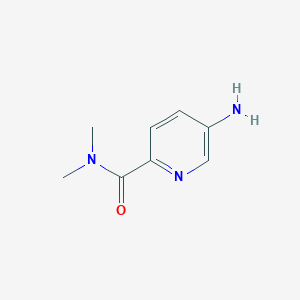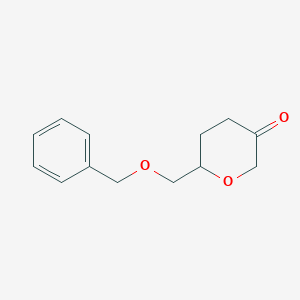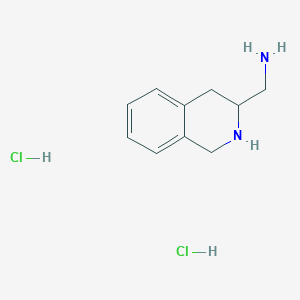
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Vue d'ensemble
Description
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound with the CAS Number: 54329-61-2. It has a molecular weight of 235.16 .
Molecular Structure Analysis
The InChI code for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is 1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H . More detailed structural analysis can be found in various studies .Physical And Chemical Properties Analysis
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a white solid . More detailed physical and chemical properties can be found in various databases .Applications De Recherche Scientifique
-
Chemistry of Heterocyclic Compounds
- THIQs are an important structural motif of various natural products and therapeutic lead compounds . They have garnered significant attention in organic and medicinal chemistry .
- The C(1)-functionalization of THIQs has been a focus of research, as these derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
- Various multicomponent reactions for the C(1)-functionalization of THIQs have been explored, particularly those involving isomerization of iminium intermediate .
-
Medicinal Chemistry
- THIQs form an important class of isoquinoline alkaloids . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .
- The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been the subject of recent studies .
-
Organic Synthesis
- THIQs are used in the synthesis of various biologically important nitrogen heterocycles .
- The C(1)-functionalization of THIQs has been a focus of research, as these derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
- Various multicomponent reactions for the C(1)-functionalization of THIQs have been explored, particularly those involving isomerization of iminium intermediate .
-
Neuroscience
-
Catalysis
-
Pharmaceuticals
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
- The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been the subject of recent studies .
-
Synthetic Strategies
-
Biologically Active Molecules
-
Asymmetric Catalysis
-
Biological Properties
-
Development of Novel THIQ Analogs
-
Structural–Activity Relationship (SAR) Studies
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSUKJOECDCYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696012 | |
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride | |
CAS RN |
54329-61-2 | |
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



